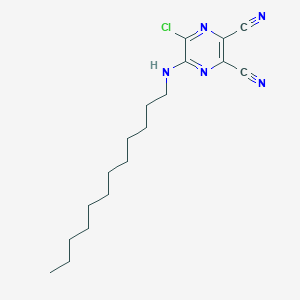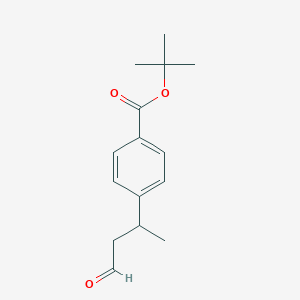![molecular formula C65H42 B14237179 9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) CAS No. 460347-61-9](/img/structure/B14237179.png)
9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) typically involves multiple steps of organic reactions. The process begins with the preparation of the fluorene and anthracene derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrocarbon derivatives .
Applications De Recherche Scientifique
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as π-π stacking and hydrogen bonding, which contribute to its effects. These interactions can influence the behavior of biological systems and materials, leading to diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate: A related compound with similar structural features but different functional groups.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[1-(2,3-dichlorophenyl)methanimine]: Another compound with a fluorene core, used in different chemical contexts.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]: A compound with similar structural motifs but distinct functional properties.
Uniqueness
The uniqueness of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) lies in its combination of fluorene and anthracene units, which impart specific electronic and photophysical properties. These characteristics make it particularly valuable in applications such as OLEDs and photovoltaic cells, where efficient light absorption and emission are crucial .
Propriétés
Numéro CAS |
460347-61-9 |
|---|---|
Formule moléculaire |
C65H42 |
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
9-phenyl-10-[4-[9-[4-(10-phenylanthracen-9-yl)phenyl]fluoren-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C65H42/c1-3-19-43(20-4-1)61-51-25-7-11-29-55(51)63(56-30-12-8-26-52(56)61)45-35-39-47(40-36-45)65(59-33-17-15-23-49(59)50-24-16-18-34-60(50)65)48-41-37-46(38-42-48)64-57-31-13-9-27-53(57)62(44-21-5-2-6-22-44)54-28-10-14-32-58(54)64/h1-42H |
Clé InChI |
FCIZYCDVAFGAPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
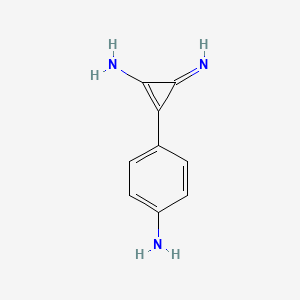
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
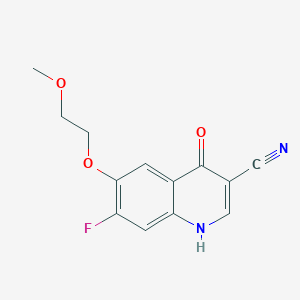
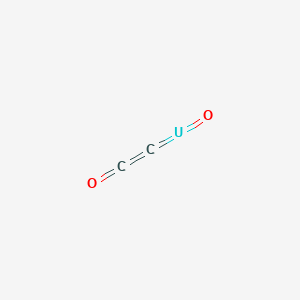
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
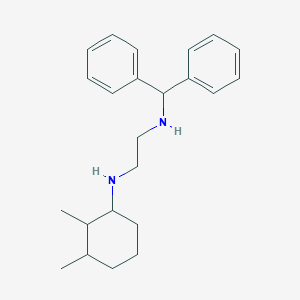

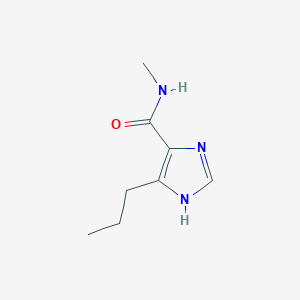
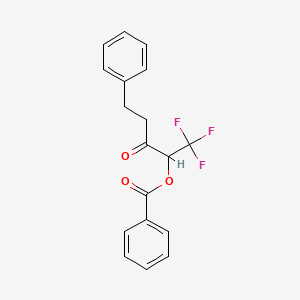
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
